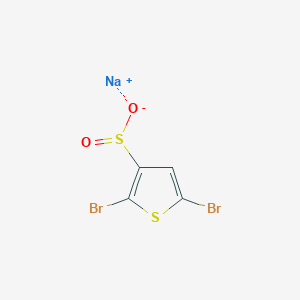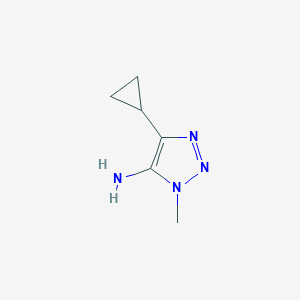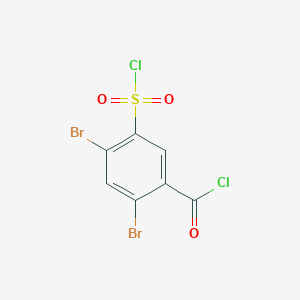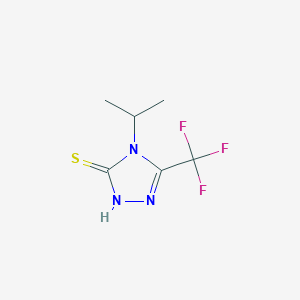
3-(Bromomethyl)-2,2,4-trimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2,2,4-trimethylhexane is an organic compound with the molecular formula C10H21Br It is a brominated alkane, characterized by the presence of a bromomethyl group attached to a highly branched hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,2,4-trimethylhexane typically involves the bromination of 2,2,4-trimethylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:
2,2,4-Trimethylhexane+NBS→this compound+Succinimide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of bromine in the presence of a catalyst such as iron bromide can also be employed to facilitate the bromination reaction.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2,2,4-trimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under strong base conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Formation of alkenes such as 2,2,4-trimethylhex-3-ene.
Oxidation: Formation of 3-(hydroxymethyl)-2,2,4-trimethylhexane or 3-(carboxymethyl)-2,2,4-trimethylhexane.
科学的研究の応用
3-(Bromomethyl)-2,2,4-trimethylhexane is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in drug design and discovery.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Bromomethyl)-2,2,4-trimethylhexane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is exploited in various synthetic pathways to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar in reactivity due to the presence of a bromomethyl group, but differs in having an aromatic ring.
1-Bromo-3-methylbutane: Another brominated alkane with a simpler structure and less steric hindrance.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group attached to a cyclic ether, used in different synthetic applications.
Uniqueness
3-(Bromomethyl)-2,2,4-trimethylhexane is unique due to its highly branched structure, which can influence its reactivity and the steric effects in chemical reactions. This branching can make it a valuable intermediate in the synthesis of complex molecules where steric hindrance plays a crucial role.
特性
分子式 |
C10H21Br |
|---|---|
分子量 |
221.18 g/mol |
IUPAC名 |
3-(bromomethyl)-2,2,4-trimethylhexane |
InChI |
InChI=1S/C10H21Br/c1-6-8(2)9(7-11)10(3,4)5/h8-9H,6-7H2,1-5H3 |
InChIキー |
LCVHJZCYTGXSEL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CBr)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)





![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)



![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)

